5-Chloro-2-(isopropylamino)benzoic acid
Description
5-Chloro-2-(isopropylamino)benzoic acid is a substituted benzoic acid derivative with a chlorine atom at the 5-position and an isopropylamino group (-NH-CH(CH₃)₂) at the 2-position of the aromatic ring. This structural framework confers unique physicochemical and biological properties, making it a compound of interest in medicinal chemistry and materials science. For instance, sulfonamide and hydroxyl analogues (e.g., 5-Chloro-2-(toluene-4-sulfonylamino)-benzoic acid methyl ester) are intermediates in pharmaceutical synthesis, as seen in multi-stage reactions involving diazepine derivatives .
Properties
Molecular Formula |
C10H12ClNO2 |
|---|---|
Molecular Weight |
213.66 g/mol |
IUPAC Name |
5-chloro-2-(propan-2-ylamino)benzoic acid |
InChI |
InChI=1S/C10H12ClNO2/c1-6(2)12-9-4-3-7(11)5-8(9)10(13)14/h3-6,12H,1-2H3,(H,13,14) |
InChI Key |
ITVMWZYBYDOXBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=C(C=C(C=C1)Cl)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural Modifications and Physicochemical Properties
The substituents on the benzoic acid backbone significantly influence properties such as solubility, reactivity, and biological activity. Below is a comparative overview:
Key Observations:
- Hydrogen Bonding: The hydroxyl group in 5-chloro-2-hydroxybenzoic acid facilitates strong intermolecular interactions, whereas the isopropylamino group in the target compound may form weaker hydrogen bonds, impacting solubility and crystal packing .
- Acidity : Electron-withdrawing groups (e.g., -SO₂ in sulfonamide derivatives) increase acidity compared to electron-donating groups like -NH-CH(CH₃)₂ .
Extraction and Solubility Behavior
- Extraction Rates: Benzoic acid derivatives with higher hydrophobicity (e.g., phenol) are extracted more rapidly via emulsion liquid membranes than polar analogues like acetic acid . The isopropylamino group’s moderate polarity suggests intermediate extraction efficiency.
- Effective Diffusivity: Benzoic acid > acetic acid > phenol in membrane phases . Substituent size and polarity in the target compound may reduce diffusivity compared to unsubstituted benzoic acid.
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